VRT-325
Description
High-Throughput Screening Methodologies Leading to Identification
VRT-325 was identified through high-throughput screening (HTS) conducted by Vertex Pharmaceuticals, with support from the Cystic Fibrosis Foundation. nih.govfrontiersin.org This process involved screening large chemical libraries to find molecules that could potentially rescue the trafficking of ΔF508-CFTR to the cell surface. An initial library of 164,000 compounds was screened, leading to the selection of a subset of compounds for further evaluation. nih.gov this compound was ultimately selected after the synthesis and testing of over 500 analogues of an earlier identified quinazolinone compound, VRT-422, demonstrating an improved magnitude of correction despite similar potency to VRT-422. nih.gov
This compound as a Quinazoline (B50416) Chemical Scaffold
This compound is characterized chemically as a quinazoline compound. nih.govfrontiersin.orgmdpi.comnih.gov Its structure is defined as 4-(cyclohexyloxy)-2-(1-{4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline. medkoo.com This classification places this compound within a chemical family known for diverse biological activities, with the quinazoline core serving as a scaffold for various substitutions that influence its pharmacological properties. mdpi.commedkoo.comchemscene.com The identification of this compound as a quinazoline derivative highlighted this scaffold's potential in developing CFTR modulators. nih.govfrontiersin.orgnih.govcysticfibrosisnewstoday.com
Early In Vitro Efficacy in Cellular Models
Early research on this compound primarily focused on evaluating its efficacy in cellular models expressing the ΔF508-CFTR mutation, assessing its impact on protein expression and ion channel activity.
Studies in heterologous cell lines demonstrated that this compound could increase the cell surface expression of the mature, complex-glycosylated form (Band C) of ΔF508-CFTR. mdpi.comacs.orgersnet.orgphysiology.org This indicated that this compound facilitated the protein's escape from endoplasmic reticulum quality control and subsequent trafficking to the plasma membrane. In HEK-293 cells expressing ΔF508-CFTR, this compound showed an approximate EC₅₀ of 0.8 µM for increasing the steady-state levels of mature ΔF508-CFTR. physiology.org this compound was generally found to be effective in cell systems within the 1-10 µM concentration range. nih.govfrontiersin.org Research also suggested that this compound increased the persistence of the core-glycosylated form (Band B) of ΔF508-CFTR in the ER. physiology.org While effective in various heterologous systems like HEK-293, NIH/3T3, BHK, and FRT cells, the degree of correction observed with this compound could vary depending on the specific cell line used. nih.govacs.orgphysiology.orgnih.govnih.govfrontiersin.org
Below is a summary of this compound's effect on ΔF508-CFTR maturation in HEK-293 cells:
| Cell Line | Effect on ΔF508-CFTR Maturation (Band C) | EC₅₀ (approx.) | Reference |
| HEK-293 | Increased steady-state levels | 0.8 µM | physiology.org |
Beyond its effects on protein processing, this compound was also evaluated for its ability to restore the function of ΔF508-CFTR as a chloride channel in more physiologically relevant models, such as primary human airway epithelial cell cultures. This compound was shown to restore chloride transport levels in epithelial cells derived from CF patients' bronchi. medchemexpress.com It increased chloride ion conductance activity by at least 10% compared to non-CF human bronchial epithelial cultures. acs.org Studies using CFBE-ΔF508 cell monolayers, an immortalized bronchial epithelial cell line serving as a model for primary cultures, demonstrated that this compound treatment elicited significantly higher cAMP-activated chloride currents. ersnet.org While the extent of correction could be modest compared to other treatments or cell types, this compound did show an increase in chloride secretion in primary bronchial epithelial cells from F508del homozygous patients. nih.gov Furthermore, in non-CF primary human airway epithelial cells, this compound increased CFTR-mediated chloride currents by approximately 25% compared to vehicle control. ulisboa.pt The rescue of ΔF508-CFTR function by this compound in primary cystic fibrosis cells was also confirmed, although its efficacy could be impacted by factors such as the presence of Pseudomonas aeruginosa exoproducts. ersnet.org
Below is a summary of this compound's effect on chloride ion conductance in different cellular models:
| Cell Type | Effect on Chloride Conductance Activity | Magnitude of Effect | Reference |
| Epithelial cells of CF-derived bronchi (primary) | Restored chloride transport levels | Not specified quantitatively in source | medchemexpress.com |
| Human bronchial epithelial cultures (non-CF) | Increased chloride ion conductance | At least 10% compared to non-CF untreated cells | acs.org |
| CFBE-ΔF508 cell monolayers | Increased cAMP-activated Cl⁻ currents (sensitive to CFTRinh-172) | Significantly higher than control | ersnet.org |
| Primary bronchial epithelial cells (F508del CF) | Increased chloride secretion | Modest increase (2.1-fold increase vs control) | nih.gov |
| Primary human airway epithelial cells (non-CF) | Increased CFTR-mediated Cl⁻ currents | ~25% increase compared to vehicle control | ulisboa.pt |
| Primary cystic fibrosis cells | Rescue of ΔF508-CFTR function induced by this compound was confirmed | Impacted by other factors (e.g., P. aeruginosa) | ersnet.org |
Direct Interaction with CFTR Protein
Evidence suggests that this compound interacts directly with the CFTR protein, acting as a pharmacological chaperone to influence its folding and processing. nih.govfrontiersin.orgscholaris.ca This direct interaction is believed to be key to its corrector activity, promoting the proper maturation and trafficking of misfolded CFTR. nih.govfrontiersin.orgportlandpress.com
Evidence for Direct Binding to ΔF508-CFTR
Multiple studies provide evidence for the direct binding of this compound to ΔF508-CFTR. Research using purified, reconstituted CFTR has demonstrated that this compound binds directly to the protein. nih.govfrontiersin.org This direct interaction is considered a significant finding, offering insights into how small molecules can act as pharmacological chaperones for CFTR. nih.govfrontiersin.org
Modulation of CFTR ATPase Activity
This compound has been shown to modulate the ATPase activity of CFTR. Studies on purified and reconstituted full-length ΔF508-CFTR have indicated that this compound can inhibit its ATPase activity. nih.govfrontiersin.orgnih.gov At concentrations as low as 10 µM, this compound significantly lowers the ATP hydrolytic function of CFTR, and at 25 µM, it can reduce the apparent affinity of CFTR for ATP by approximately 10-fold, based on ATPase activity measurements. nih.gov This effect on ATPase activity may contribute to the observed decrease in channel activity by temperature-rescued ΔF508-CFTR. nih.gov
The inhibition of ATPase activity by this compound binding may be due to competition for ATP binding at the core of NBD1 or potentially binding to an allosteric site that alters the functional interaction of ATP binding to NBD1 and/or NBD2. nih.govnih.gov
Below is a table summarizing the effect of this compound on CFTR ATPase activity:
| This compound Concentration | Effect on ATP Hydrolytic Function | Effect on Apparent ATP Affinity |
| 10 µM | Significantly lowers | Not specified |
| 25 µM | Lowers | Reduces by ~10-fold |
Site-Specific Engagement and Conformational Dynamics
Investigations into the mechanism of this compound have explored its preferred binding sites and how this engagement influences the conformational dynamics and stability of the CFTR protein, particularly the ΔF508 mutant.
Primary Targeting of Nucleotide Binding Domain 1 (NBD1)
Initial studies suggested that the primary target of this compound is the Nucleotide Binding Domain 1 (NBD1) of CFTR. mdpi.comresearchgate.netnih.gov Research utilizing limited proteolysis experiments has shown that this compound specifically modifies the protease sensitivity of ΔF508-NBD1, but not NBD2 or the full-length ΔF508-CFTR, implying a significant role for NBD1 in the compound's activity. scholaris.canih.govresearchgate.net This suggests that this compound may bind directly to NBD1 or an interface involving NBD1. frontiersin.org this compound appears to stabilize NBD1, capable of restoring compactness in this domain, although it shows no effect on the stability of the C-terminal half of the protein. nih.govnih.govfrontiersin.org The F508del mutation is known to destabilize NBD1, making its stabilization a critical step towards restoring ΔF508-CFTR trafficking and function. frontiersin.org
Facilitation of NBD1 and Membrane-Spanning Domain (MSD) Interactions
Subsequent research has indicated that beyond primarily targeting NBD1, this compound also facilitates the interaction between NBD1 and the two membrane-spanning domains (MSDs). mdpi.comresearchgate.netnih.gov This facilitation is thought to improve the stability and cooperative function of these domains. mdpi.comresearchgate.netnih.gov Studies using co-expressed CFTR in two halves have reported that this compound can restore inter-domain interactions at the membrane-spanning domains, although this effect was not consistently detectable in limited protease sensitivity studies of the full-length protein. frontiersin.orgfrontiersin.org
Induction of NBD1 Conformational Compactness
Research indicates that this compound is capable of partially restoring compactness within the nucleotide-binding domain 1 (NBD1) of ΔF508-CFTR nih.govnih.govcalonmedical.comscholaris.canih.gov. Studies using limited proteolysis have revealed that this compound treatment enhances the protease resistance of NBD1 in ΔF508-CFTR, suggesting an improvement in its structural stability and compactness nih.govcalonmedical.comnih.gov. This effect is considered significant because the ΔF508 mutation is known to destabilize NBD1, making the restoration of its stability a crucial step toward correcting the trafficking and function of the mutant protein nih.govfrontiersin.orgnih.gov. The ability of this compound to induce this conformational change in NBD1 implies a direct interaction with this domain researchgate.netacs.orgnih.govscholaris.ca.
Intracellular Trafficking and Quality Control Pathways
This compound influences the intracellular fate of ΔF508-CFTR by interacting with cellular quality control mechanisms, primarily within the endoplasmic reticulum (ER) and subsequent trafficking pathways.
Promotion of ΔF508-CFTR Folding at the Endoplasmic Reticulum
This compound acts at the level of the ER to promote the folding of ΔF508-CFTR researchgate.netacs.orgnih.govmdpi.comphysiology.orgportlandpress.com. By improving the intrinsic folding of the mutant protein, this compound helps a proportion of ΔF508-CFTR evade recognition by the ER-associated degradation (ERAD) pathway, which typically targets misfolded proteins for degradation acs.orgpnas.orgmdpi.comphysiology.org. This promotion of proper folding at the ER is a critical initial step in allowing the mutant protein to proceed through the biosynthetic pathway physiology.org.
Facilitation of Endoplasmic Reticulum Exit and Anterograde Trafficking
By promoting folding and stability at the ER, this compound facilitates the exit of a fraction of ΔF508-CFTR from the ER and its subsequent anterograde trafficking through the Golgi complex acs.orgnih.govscholaris.camdpi.comphysiology.org. The appearance of the mature, complex-glycosylated form of ΔF508-CFTR (Band C) in the presence of this compound is indicative of successful passage through the Golgi physiology.org. This increased trafficking to post-ER compartments is a direct consequence of this compound's ability to induce a more export-competent conformation in a subset of the ΔF508-CFTR population within the ER physiology.org.
Impact on Post-Golgi Trafficking and Plasma Membrane Stability
Effects on Non-CFTR Protein Folding Mutants
Studies have shown that this compound can improve the processing and trafficking of misfolded proteins other than CFTR, specifically P-glycoprotein and the hERG channel. nih.govfrontiersin.org This indicates that the chaperone activity of this compound is not limited to a single protein target. portlandpress.commdpi.com
Rescue of P-glycoprotein (P-gp) Folding Defects
P-glycoprotein (P-gp), an ABC transporter structurally similar to CFTR, is also subject to misfolding mutations that impair its cellular processing and localization. researchgate.netnih.gov Research has shown that this compound can repair the folding defects in P-gp mutants, particularly those analogous to the F508del mutation in CFTR, such as the Y490del or G268V P-gp mutants. pnas.orgresearchgate.netnih.gov this compound has been observed to promote the maturation of P-gp truncation mutants, including those lacking nucleotide-binding domains (NBDs), suggesting it can facilitate the folding of transmembrane domains (TMDs). researchgate.netnih.gov This rescue is indicated by improved core-glycosylation, a marker of successful trafficking through the endoplasmic reticulum. researchgate.netnih.gov
Table 1: Effect of this compound on P-gp Mutant Processing
| Protein Mutant | This compound Concentration | Observed Effect on Processing | Reference |
| G268V-P-gp | 6.7 µM | Increased processing | pnas.orgresearchgate.net |
| Y490del-P-gp | Not specified | Repair of folding defects | researchgate.netnih.gov |
| P-gp truncation mutants lacking NBDs | Not specified | Promotes folding of TMDs, partial reversal of core-glycosylation deficiencies | researchgate.netnih.gov |
Improvement of hERG Channel Folding Mutants
The human ether-a-go-go-related gene (hERG) channel, a cardiac potassium channel, can also be affected by mutations that lead to misfolding and retention in the endoplasmic reticulum. portlandpress.comphysiology.orgmdpi.com this compound has been shown to improve the trafficking of hERG folding mutants, such as the G601S-hERG mutant. nih.govfrontiersin.orgpnas.orgportlandpress.comphysiology.orgresearchgate.net This effect is comparable in rank order efficacy to its effect on F508del-CFTR. physiology.org The rescue of G601S-hERG by this compound involves increased cell surface expression of the channel. physiology.org
Table 2: Effect of this compound on hERG Mutant Processing
| Protein Mutant | This compound Concentration | Observed Effect on Processing | Reference |
| G601S-hERG | 6.7 µM | Increased processing, increased cell surface expression | pnas.orgphysiology.org |
Implications for General Protein Quality Control Mechanisms
The ability of this compound to correct folding defects in multiple, albeit structurally related (both are ABC transporters, and hERG also undergoes complex folding), membrane proteins suggests that it may interact with or modulate general protein quality control mechanisms within the cell, particularly those in the endoplasmic reticulum. pnas.orgphysiology.org While this compound was initially thought to bind directly to CFTR, its effects on other proteins raise the possibility that it influences components of the cellular chaperone machinery or pathways involved in protein degradation. nih.govfrontiersin.orgphysiology.orgnih.gov Some studies suggest this compound might promote folding of transmembrane domains or facilitate inter-domain interactions. researchgate.netnih.govresearchgate.net
Transcriptomic Analysis and Specificity Considerations of this compound Effects
Table 3: Summary of this compound Specificity
| Investigation Type | Findings | Conclusion on Specificity | Reference |
| Effects on multiple proteins (CFTR, P-gp, hERG) | Improves processing/trafficking of folding mutants in these proteins. | Not specific to CFTR alone. | nih.govfrontiersin.orgpnas.orgportlandpress.commdpi.com |
| Transcriptomic analysis | No major effect on the cell's overall transcriptome. | Likely producing a protein-specific response. | nih.govfrontiersin.org |
Assessment of Chloride Transport Restoration in Human Bronchial Epithelial Cultures
Studies utilizing human bronchial epithelial (HBE) cells, specifically those isolated from individuals with cystic fibrosis homozygous for the F508del mutation (F508del-HBE), have been crucial in evaluating the potential of this compound to restore CFTR-mediated chloride transport. These assessments are typically performed using Ussing chamber electrophysiology, which measures ion flow across polarized epithelial cell monolayers.
Treatment with this compound has demonstrated the ability to enhance CFTR-mediated chloride secretion in cultured F508del-HBE cells. One study reported that this compound increased chloride ion conductance activity to at least 10% compared to non-CF human bronchial epithelial cultures. acs.org When used in combination with cAMP agonists, this compound treatment resulted in CFTR-mediated transepithelial chloride ion secretion levels in F508del-CFTR expressing HBE cells exceeding 20% of those observed in healthy HBE cells. acs.org Another study indicated that at maximally effective concentrations, this compound (6.7 µM) facilitated F508del-CFTR-mediated chloride transport in cultured F508del-HBE, reaching levels approximately equivalent to 25% of that measured in non-CF HBE when combined with a potentiator like VX-770. pnas.orgpnas.org However, another report noted that while Corr-4a increased F508del CFTR-dependent Cl- conductance in both CFBE41o- (a bronchial epithelial cell line) and FRT cells, this compound increased activity only in FRT cells. nih.gov
Evaluation of CFTR Maturation in Various Cell Systems (e.g., BHK, FRT Cells)
The F508del mutation primarily impairs CFTR protein folding and processing within the endoplasmic reticulum (ER), leading to its degradation rather than trafficking to the cell surface. This compound has been evaluated in various cell systems, including baby hamster kidney (BHK) and Fischer rat thyroid (FRT) cells, to assess its impact on F508del-CFTR maturation and trafficking.
This compound was identified as a corrector through high-throughput screening in FRT cells co-expressing F508del-CFTR and a halide-sensitive yellow fluorescent protein (YFP) indicator. nih.govresearchgate.net These screens monitor the increase in functional CFTR at the cell surface by measuring halide influx. This compound belongs to a class of compounds that promote F508del-CFTR efflux from the ER. medchemexpress.commedchemexpress.com Studies in a BHK stable cell model expressing F508del-CFTR showed that this compound increased the efficiency of F508del-CFTR maturation. acs.org Furthermore, this compound exhibited additive properties with other drugs targeting CFTR mutation, increasing the efficiency of F508del-CFTR maturation in BHK cells by four-fold greater when used in combination with Corr-2b than with this compound alone. acs.org this compound has been shown to enhance the expression of the mature isoform of F508del CFTR at the plasma membrane. mdpi.com Mechanistic studies suggest that this compound acts at the ER to promote CFTR folding and may directly bind to F508del-CFTR, facilitating its exit and transport from the ER to the cell membrane. acs.org
Concentration-Dependent Efficacy and Potential for Inhibitory Effects at Higher Concentrations
Preclinical studies have investigated the concentration-dependent effects of this compound on CFTR function and maturation. This compound is generally found to be effective in cell systems within the 1-10 µM range. nih.gov
However, research has also indicated that at higher concentrations, this compound can exhibit inhibitory effects on CFTR-mediated ion flux. Specifically, at a concentration of 25 µM, this compound was shown to inhibit CFTR-mediated ion transport, potentially due to a decrease in ATP-dependent conformational dynamics. mdpi.comnih.gov This suggests a complex concentration-response profile for this compound, where beneficial corrector effects are observed within a certain range, but higher concentrations may lead to adverse functional outcomes on the channel itself.
Comparative Analysis of this compound Activity with Other Early Correctors
This compound is considered one of the early identified CFTR correctors, often compared to other compounds discovered around the same time, such as Corr-4a, and later correctors like VX-809 (lumacaftor). These comparisons have provided insights into the relative efficacy and potential mechanisms of action of different corrector molecules.
In cultured F508del-HBE cells, VX-809 (3 µM) was found to be significantly more efficacious in restoring chloride transport than this compound (6.7 µM) and Corr-4a (10 µM). pnas.orgpnas.org While the amount of F508del-CFTR correction by this compound and Corr-4a was reported as similar in some processing assays, this compound appeared more effective in increasing the processing of non-CFTR proteins, suggesting a lower specificity compared to later correctors like VX-809. pnas.orgpnas.org this compound has been shown to rescue the trafficking of other misfolded membrane proteins, including P-glycoprotein and hERG folding mutants. researchgate.netmdpi.comnih.gov
Despite differences in individual efficacy and specificity, studies have shown that this compound can exhibit additive effects when used in combination with other correctors like VX-809 and Corr-4a in Ussing chamber studies of F508del-HBE cells. pnas.orgpnas.org This additivity suggests that this compound may act through distinct pathways or molecular targets compared to these other compounds, supporting the rationale for combination therapies to achieve greater correction of the F508del-CFTR defect. pnas.orgpnas.org
The following table summarizes some comparative data points:
| Corrector | Concentration (µM) | Cell System | Outcome (compared to untreated) | Source |
| This compound | 6.7 | Cultured F508del-HBE | Increased chloride transport (less efficacious than VX-809) | pnas.orgpnas.org |
| Corr-4a | 10 | Cultured F508del-HBE | Increased chloride transport (less efficacious than VX-809) | pnas.orgpnas.org |
| VX-809 | 3 | Cultured F508del-HBE | Significantly more efficacious in increasing chloride transport | pnas.orgpnas.org |
| This compound | 10 | FRT cells | Functional correction (approximately half of RDR1) | nih.gov |
| RDR1 | 10 | FRT cells | Mild correction effect | nih.gov |
This compound, along with Corr-4a, represents some of the initial compounds identified through high-throughput screening efforts aimed at correcting the F508del-CFTR processing defect. researchgate.netcysticfibrosisnewstoday.com While they demonstrated proof-of-concept for small-molecule correction, their efficacy and specificity profiles paved the way for the development of subsequent generations of CFTR correctors with improved properties, such as lumacaftor (B1684366) (VX-809). mdpi.comcysticfibrosisnewstoday.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-cyclohexyloxy-2-[1-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O4S/c1-20(30-16-18-31(19-17-30)36(32,33)23-14-12-21(34-2)13-15-23)26-28-25-11-7-6-10-24(25)27(29-26)35-22-8-4-3-5-9-22/h6-7,10-15,20,22H,3-5,8-9,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNFVCAHHFNREI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=N1)OC3CCCCC3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474707 | |
| Record name | VRT-325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815592-21-3 | |
| Record name | VRT-325 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vrt 325: Chemical Structure and Properties
VRT-325 is identified chemically as 4-(cyclohexyloxy)-2-(1-{4-[(4-methoxybenzene)sulfonyl]piperazin-1-yl}ethyl)quinazoline. medkoo.comcf-help.org It is a small molecule belonging to the quinazoline (B50416) class of compounds. mdpi.comfrontiersin.org Its molecular formula is C₂₇H₃₄N₄O₄S, with a molecular weight of approximately 510.65 g/mol . medkoo.comtargetmol.comexchemistry.com
Mechanism of Action of Vrt 325
VRT-325 functions as a CFTR corrector by targeting the misfolded F508del-CFTR protein. cf-help.orgmedchemexpress.com Studies have investigated its mechanism, suggesting it acts at the ER to promote CFTR folding and trafficking to the plasma membrane. medchemexpress.comacs.org
Research indicates that this compound may interact directly with the F508del-CFTR protein. frontiersin.orgnih.govacs.orgnih.gov Initial studies proposed that the nucleotide-binding domain 1 (NBD1) was a primary target of this compound. mdpi.comresearchgate.net Subsequent research suggested that this compound facilitates interactions between NBD1 and the membrane-spanning domains (MSD1 and MSD2), contributing to improved stability and cooperative function. mdpi.comnih.gov Specifically, it has been shown to increase the expression and stability of the N-terminal half of F508del-CFTR, which includes MSD1 and NBD1. mdpi.com this compound has also been reported to improve the stability of isolated F508del-NBD1. frontiersin.orgnih.gov
While this compound demonstrated efficacy in promoting F508del-CFTR trafficking, concerns arose regarding its specificity. mdpi.comfrontiersin.orgnih.govacs.org this compound was found to rescue the trafficking of other membrane proteins with folding mutants, including P-glycoprotein and hERG. mdpi.comfrontiersin.orgnih.gov Additionally, at higher concentrations, this compound was observed to exert inhibitory effects on CFTR-mediated chloride current, potentially by decreasing ATP-dependent conformational dynamics. mdpi.comfrontiersin.orgnih.govnih.gov
Research Findings and Efficacy of Vrt 325
Pre-clinical research on VRT-325 primarily utilized cell-based systems expressing the F508del-CFTR mutation. These studies demonstrated that this compound could partially rescue the processing defect of F508del-CFTR, leading to increased expression of the mature protein at the plasma membrane. physiology.orgmdpi.commdpi.comacs.org This rescue of trafficking resulted in a restoration of CFTR-mediated chloride transport. physiology.orgmedchemexpress.com
Studies in cell systems indicated that this compound was generally effective in the 1–10 µM concentration range. frontiersin.orgnih.gov For instance, treatment of F508del human bronchial epithelial (HBE) cells with this compound at 6.7 µM for 48 hours resulted in increased forskolin-stimulated chloride transport. pnas.org While this compound showed promising effects in vitro, its efficacy in fully correcting the F508del-CFTR defect was modest compared to later correctors. mdpi.comcysticfibrosisnewstoday.comnih.gov
This compound also demonstrated additive properties when used in combination with other agents targeting CFTR. For example, it increased the efficiency of F508del-CFTR maturation in baby hamster kidney (BHK) cells when combined with another corrector, Corr-2b (not explicitly discussed in depth in provided results). acs.org
Comparative studies with other early correctors, such as Corr-4a and the later-developed VX-809 (lumacaftor), provided context for this compound's place in corrector development. While this compound was an important early finding, compounds like VX-809 showed improved efficacy in promoting F508del-CFTR processing and function in various cell models. pnas.org
The following table summarizes some comparative data on the effect of early correctors on forskolin-stimulated chloride transport in F508del-HBE cells:
| Compound | Concentration | Treatment Duration | Forskolin-Stimulated IT (% of WT CFTR) | Citation |
| This compound | 6.7 µM | 48 hours | ~10% | physiology.orgpnas.orgacs.org |
| Corr-4a | 10 µM | 48 hours | Data not explicitly provided as % of WT, but shown in comparison graph pnas.org | pnas.org |
| VX-809 | 3 µM | 48 hours | Significantly higher than this compound and Corr-4a pnas.org | pnas.org |
| No Treatment | - | - | Minimal | pnas.org |
| Temperature Correction (27°C) | - | 16 hours | Used as positive control for trafficking rescue physiology.org | physiology.org |
Note: The specific percentage for Corr-4a is not directly stated as a percentage of WT in the provided snippet pnas.org, but the graph indicates its effect relative to this compound and VX-809.
This compound's ability to bind directly to CFTR and modify its ATPase activity was a significant finding, establishing it as a pharmacological chaperone that directly interacts with the mutant protein. frontiersin.orgnih.gov However, the observation that this compound could also inhibit CFTR function at higher concentrations and rescue other proteins highlighted limitations in its specificity and therapeutic potential. mdpi.comfrontiersin.orgnih.govnih.gov These findings underscored the complexity of targeting protein folding and the need for more specific and potent correctors.
Evolution to Subsequent Correctors
The research conducted with VRT-325 provided valuable insights into the potential and challenges of using small molecules to correct CFTR folding defects. Building upon the knowledge gained from this compound and other early correctors, medicinal chemistry efforts were undertaken to develop compounds with improved pharmacological profiles and enhanced efficacy and specificity. mdpi.com
Extensive modifications of the this compound structure led to the development of derivative compounds, such as VRT-768. mdpi.comnih.gov VRT-768 demonstrated an improved ability to enhance CFTR maturation and ion channel function in cell models compared to this compound. mdpi.com Further optimization and medicinal chemistry efforts stemming from these early programs, including the work on this compound and VRT-768, ultimately contributed to the discovery and development of later-generation correctors like lumacaftor (B1684366) (VX-809), which became part of approved combination therapies for CF. mdpi.comcysticfibrosisnewstoday.commdpi.com The journey from early compounds like this compound to clinically successful modulators highlights the iterative nature of drug discovery and the importance of understanding the molecular mechanisms of both the disease and potential therapeutic agents.
Vrt 325 in Combinatorial Therapeutic Approaches
Additive and Synergistic Effects with Other CFTR Correctors
Research into the efficacy of VRT-325 has demonstrated that its combination with other CFTR correctors can lead to a greater rescue of the F508del-CFTR mutant than when any of the compounds are used alone. This suggests that different correctors can address distinct molecular defects in the mutant protein, leading to a more comprehensive restoration of its structure and function.
Combinatorial Efficacy with Corr-2b in CFTR Maturation
Studies have shown that the combination of this compound and Corr-2b is particularly effective in promoting the maturation of the F508del-CFTR protein. When used together, these two correctors have been observed to increase the amount of mature CFTR protein to a greater extent than when either is used individually. This enhanced efficacy is attributed to their potentially complementary mechanisms of action in facilitating the proper folding of the CFTR protein within the endoplasmic reticulum. portlandpress.com
In laboratory studies, the combination of this compound and Corr-2b resulted in a significant increase in mature F508del-CFTR, with up to 55% of the total CFTR protein reaching a mature state, a notable improvement over the effects of either corrector used in isolation. portlandpress.com Furthermore, this combination has been shown to increase the presence of CFTR at the cell surface by two- to four-fold compared to treatment with either Corr-2b or this compound alone. portlandpress.com
| Treatment | Mature CFTR (% of Total) |
|---|---|
| This compound alone | 21% |
| Corr-2b alone | 8% |
| This compound + Corr-2b | 44-55% |
Observed Additivity with Corr-4a
An additive effect has also been documented when this compound is combined with another corrector, Corr-4a. pnas.orgnih.gov This additivity suggests that the two compounds may act on different aspects of the F508del-CFTR folding and trafficking pathway. pnas.org The combination of this compound and Corr-4a has been shown to increase the levels of mature CFTR to approximately 32-37%. portlandpress.com This supports the therapeutic strategy of using multiple correctors to achieve a more substantial rescue of the mutant protein. pnas.org
Distinct Pathways Targeted by this compound and Next-Generation Correctors (e.g., VX-809)
The combination of this compound with next-generation correctors like VX-809 (Lumacaftor) has also been investigated, revealing additive effects on CFTR-mediated chloride transport. pnas.org The distinct in vitro efficacy and selectivity profiles of this compound, Corr-4a, and VX-809 suggest that they operate through different pathways or target different molecular components to correct the F508del-CFTR defect. pnas.org
Integration with CFTR Potentiators
The therapeutic strategy for cystic fibrosis often involves a dual approach of correcting the protein's trafficking to the cell surface and then potentiating its function once there. This compound, as a corrector, can be integrated with CFTR potentiators to achieve a more comprehensive restoration of CFTR activity.
Synergy with VRT-532 in Enhancing Channel Function
VRT-532 is a compound that has demonstrated activity as a CFTR potentiator, meaning it can enhance the channel gating of the CFTR protein that has reached the cell surface. nih.gov While VRT-532 also possesses weak corrector activity, its primary role in a combination therapy would be to augment the function of the CFTR protein that has been successfully trafficked to the cell membrane by a corrector like this compound. The direct interaction of both this compound and VRT-532 with the CFTR protein has been suggested by studies showing their ability to inhibit disulfide cross-linking between different transmembrane domains of the protein. semanticscholar.org
Potential for Triple Combination Regimens
The additive and synergistic effects observed with combinations of this compound and other CFTR modulators lay the groundwork for the potential development of triple combination regimens. Such a regimen could theoretically consist of two correctors with distinct mechanisms of action, such as this compound and a next-generation corrector like VX-809, combined with a potentiator. This multi-pronged approach would aim to maximize the amount of functional CFTR at the cell surface by first ensuring its proper folding and trafficking with the correctors, and then enhancing the activity of the successfully localized protein with the potentiator. This strategy has proven successful with newer generations of CFTR modulators and highlights the therapeutic potential that could be explored with combinations involving this compound. nih.gov
Genetic-Pharmacological Interventions
The pursuit of comprehensive restoration of ΔF508-CFTR function has led researchers to explore combinatorial therapeutic strategies that pair pharmacological agents with genetic modifications. This approach recognizes that the complex folding and trafficking defects caused by the ΔF508 mutation may be too multifaceted for a single intervention to overcome completely. By combining a corrector compound like this compound with second-site suppressor mutations, it is possible to address different aspects of the protein defect, leading to a more effective rescue.
Combination with Second-Site Suppressor Mutations (e.g., R553K/R555K)
Second-site suppressor mutations are additional mutations within the CFTR gene that can partially reverse the deleterious effects of the primary disease-causing mutation, such as ΔF508. The R553K/R555K mutations, located in the nucleotide-binding domain 1 (NBD1), have been identified as suppressors of the ΔF508 processing defect. Research has shown that the introduction of these mutations can have an additive effect when combined with pharmacological correctors like this compound.
Studies have demonstrated that while this compound alone can modestly improve the processing and trafficking of ΔF508-CFTR, its efficacy is significantly enhanced in the presence of the R553K/R555K mutations. This suggests that the mechanisms of action of the pharmacological corrector and the genetic suppressors are complementary. This compound is known to directly bind to CFTR and improve the stability of NBD1. nih.gov The R553K/R555K mutations are also thought to stabilize the NBD1 domain, potentially by disrupting an ER-retention signal. nih.gov
The combination of this compound with the R553K/R555K mutations leads to a more pronounced rescue of the mature, fully-glycosylated form of the ΔF508-CFTR protein. nih.gov This enhanced processing translates to a greater density of the corrected protein at the cell surface, a prerequisite for restoring chloride channel function. The impressive rescue observed with this combination highlights the potential of a dual-pronged strategy that simultaneously targets the mutant protein with both a small molecule and an intrinsic genetic modifier. nih.gov
| Intervention | Effect on ΔF508-CFTR Processing | Mechanism of Action |
|---|---|---|
| This compound | Partial rescue of mature protein | Directly binds to and stabilizes NBD1 |
| R553K/R555K Mutations | Partial correction of processing defect | Stabilizes NBD1, potentially by disrupting an ER-retention motif |
| This compound + R553K/R555K Mutations | Impressive, additive rescue of mature protein | Complementary stabilization of NBD1 and correction of processing defects |
Implications for Comprehensive ΔF508-CFTR Rescue
The synergistic effect observed between this compound and second-site suppressor mutations has broader implications for the development of comprehensive therapeutic strategies for cystic fibrosis. It underscores the principle that a multi-faceted approach, targeting different structural and functional defects of the ΔF508-CFTR protein, is likely to be more effective than a single-target approach.
Robust rescue of ΔF508-CFTR likely requires the stabilization of both NBD1 and the interfaces between the membrane-spanning domains (MSDs) and NBD1. nih.govescholarship.org While this compound primarily acts on NBD1, other correctors have been classified based on their ability to target different domains or interfaces. researchgate.net The success of combining a pharmacological corrector with genetic suppressors suggests that a combination of different classes of correctors, each with a distinct binding site and mechanism of action, could mimic this enhanced rescue. nih.gov
This genetic-pharmacological approach provides a powerful research tool to understand the mechanisms of corrector action and to identify key areas of the CFTR protein to target for therapeutic intervention. The additive effects seen with this compound and suppressor mutations validate the strategy of combining therapies that act on different aspects of the ΔF508-CFTR defect, paving the way for the rational design of more potent corrector combinations for the treatment of cystic fibrosis. nih.govmdpi.com Ultimately, the goal is to achieve a level of rescue that restores the function of the CFTR protein to a level that provides significant clinical benefit to individuals with the ΔF508 mutation. nih.gov
| Compound | Chemical Name |
|---|---|
| This compound | 4-cyclohexyloxy-2-{1-[4-(4-methoxy-benzenesulfonyl)-piperazin-1-yl]-ethyl}-quinazoline |
Evolutionary Trajectory of Cftr Corrector Development from Vrt 325
VRT-325 as a Prototype for Subsequent Corrector Generation
This compound emerged from a high-throughput screening program conducted by Vertex Pharmaceuticals with support from the Cystic Fibrosis Foundation. wikipedia.orgnih.govcenmed.com As a quinazoline (B50416) compound, it was one of the first identified small molecules demonstrating the ability to enhance the maturation and increase the cell surface expression of the misfolded F508del-CFTR protein. wikipedia.orgnih.govchemscene.comuni-goettingen.deuni.lu Studies showed that this compound could augment CFTR-mediated transepithelial chloride secretion in CF bronchial epithelial cells (CFBE) expressing the F508del mutation. wikipedia.orguni-goettingen.deuni.lu This demonstrated the potential for pharmacological intervention to correct the underlying protein processing defect, establishing this compound as an important early prototype and validating the corrector strategy for F508del-CFTR. nih.govcenmed.com Its activity in cell systems was generally observed in the 1–10 µM range. nih.govcenmed.comuni-goettingen.de
Medicinal Chemistry Optimization Efforts Leading from this compound to Advanced Analogs
Despite its foundational significance, this compound had limitations, including concerns about its specificity and modest efficacy. nih.govchemscene.com this compound was found to rescue the processing of other ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and hERG folding mutants, indicating a lack of selectivity for CFTR. nih.govnih.govcenmed.comchemscene.comuni-goettingen.deacs.orgspandidos-publications.commims.com Furthermore, at higher concentrations (e.g., 25 µM), this compound was shown to exert inhibitory effects on CFTR-mediated ion flux by decreasing ATP-dependent conformational dynamics. nih.govcenmed.comuni-goettingen.demedkoo.com These factors necessitated further medicinal chemistry efforts to optimize its pharmacological profile and efficacy. medkoo.comresearchgate.netresearchgate.net
Development of VRT-768
Extensive medicinal chemistry modifications were undertaken based on the this compound scaffold, leading to the development of VRT-768. medkoo.comresearchgate.netresearchgate.net This derivative was designed to improve upon the properties of this compound, particularly its ability to enhance CFTR maturation and ion channel function. Research in Fischer rat thyroid (FRT) cells expressing the F508del mutation demonstrated that VRT-768 showed an improved capacity to enhance CFTR maturation and function compared to its precursor. medkoo.comresearchgate.netresearchgate.net However, the efficacy of VRT-768, while improved, remained modest, prompting continued optimization efforts. medkoo.comresearchgate.netresearchgate.net The chemical structure of VRT-768 is available in the scientific literature. researchgate.netresearchgate.net
Precursor Role in the Discovery of Lumacaftor (B1684366) (VX-809)
The medicinal chemistry optimization efforts that led to VRT-768 continued, with VRT-768 serving as a key lead compound. uni-goettingen.demedkoo.comresearchgate.netresearchgate.net Extensive structure-activity relationship (SAR) analyses and further chemical modifications of the VRT-768 scaffold ultimately culminated in the discovery of Lumacaftor, also known as VX-809. uni-goettingen.despandidos-publications.commedkoo.comresearchgate.netresearchgate.net This iterative process of chemical synthesis and biological evaluation was critical in identifying compounds with enhanced corrector activity. VX-809 demonstrated significantly higher efficacy in promoting F508del-CFTR maturation and function compared to both VRT-768 and this compound in various cell systems, including FRT cells and human bronchial epithelial cells. spandidos-publications.commedkoo.comresearchgate.netresearchgate.net
Limitations and Unresolved Academic Questions Regarding Vrt 325
Absence of Progression to Clinical Trials
VRT-325 has not progressed to clinical trials for the treatment of cystic fibrosis. acs.orgnih.gov This lack of clinical investigation, despite promising in vitro effects such as increasing cell surface expression of mature F508del-CFTR and enhancing chloride ion conductance activity in human bronchial epithelial cultures, suggests that factors beyond initial cellular efficacy have limited its therapeutic potential as a standalone agent. acs.orgnih.gov The development of next-generation correctors with improved properties, such as Lumacaftor (B1684366) (VX-809), which did advance to clinical trials and subsequent approval in combination therapies, highlights the challenges this compound likely encountered in preclinical assessment. cysticfibrosisnewstoday.compnas.org
Lack of Absolute Specificity for CFTR
A significant concern regarding this compound is its observed lack of absolute specificity for CFTR. frontiersin.orgcysticfibrosisnewstoday.commdpi.comacs.org Studies have shown that this compound can also improve the trafficking of other membrane proteins, including P-glycoprotein (Pgp) and hERG folding mutants, which are ATP-binding cassette (ABC) transporters closely related to CFTR. nih.govfrontiersin.orgmdpi.comfrontiersin.orgmdpi.com This lack of specificity raises questions about potential off-target effects and could contribute to a less favorable therapeutic profile compared to compounds that selectively target CFTR. nih.gov While this compound and another corrector, Corr-4a, showed similar levels of F508del-CFTR correction, this compound was noted to be more effective in increasing the processing of non-CFTR proteins. pnas.org This suggests that this compound might influence protein processing more generally rather than acting solely on CFTR. nih.govpnas.org
Mechanistic Controversies and Need for Further Elucidation of Binding Sites
The precise mechanism of action and binding site(s) of this compound on CFTR are subjects of ongoing research and some controversy. Initial studies suggested that the nucleotide-binding domain 1 (NBD1) was the primary target of this compound. mdpi.comacs.orgnih.govresearchgate.net However, subsequent research proposed that this compound might facilitate interactions between NBD1 and the two membrane-spanning domains (MSDs), thereby improving their stability and cooperative function. mdpi.comresearchgate.net Another study suggested that this compound could promote the folding of the transmembrane domains (TMDs) even in the absence of NBDs, indicating a potential binding site outside the NBD domains and suggesting direct binding can induce TMD folding. frontiersin.orgresearchgate.net Limited proteolysis studies have shown that this compound can partially restore compactness in NBD1 but had no detectable effect on the conformation of the second half of the molecule or the full-length protein by the methods used. researchgate.netnih.gov Furthermore, this compound has been shown to reduce the affinity of partially purified F508del-CFTR for ATP, which could imply binding at the NBD dimer interface or an indirect alteration of the ATP binding site conformation. researchgate.netnih.gov There is a recognized need for further research to fully elucidate its mechanism of action and identify exact binding sites to aid in the development of future CF therapies. acs.orgresearchgate.net
Incomplete Correction of Protein Conformation and Channel Gating Defects
While this compound has shown the ability to improve the trafficking of F508del-CFTR to the cell surface, it does not fully correct the complex defects caused by the mutation, which include not only misfolding and trafficking but also impaired channel gating and stability at the plasma membrane. cysticfibrosisnewstoday.comphysiology.orgresearchgate.net The efficacy of this compound in promoting biosynthetic rescue is considered limited, achieving approximately 20% of wild-type CFTR levels in some studies, suggesting it is relatively ineffective in mediating complete conformational rescue of the mutant protein. researchgate.netnih.gov Even when combined with other interventions, such as mutation of the di-arginine sequence, a conformational defect in NBD1 can persist, associated with impaired channel activation. researchgate.netnih.gov This highlights that this compound alone does not fully restore the native conformation or the subsequent proper gating function of the CFTR channel. researchgate.netnih.gov
Sub-Optimal Pharmacological Properties as a Standalone Therapeutic
Research indicates that this compound possesses sub-optimal pharmacological properties that likely contribute to its lack of advancement as a standalone therapeutic. While specific details regarding its pharmacokinetic profile are not extensively detailed in the provided search results, its use primarily as a reference compound in pharmacological studies, despite having a sub-optimal physico-chemical profile, particularly concerning solubility or permeability, is noted. researchgate.net Furthermore, at higher concentrations (e.g., 25 µM), this compound has been reported to exert inhibitory effects on CFTR-mediated ion flux, potentially due to a decrease in ATP-dependent conformational dynamics. nih.govnih.govmdpi.comfrontiersin.org This suggests a narrow therapeutic window or potential for adverse effects on channel function at higher doses, which would be a significant limitation for a therapeutic agent. To improve upon this compound's profile and efficacy as a corrector, medicinal chemistry modifications were undertaken, leading to the development of derivatives like VRT-768, although even this derivative showed only modest improvements. mdpi.com The need for combination therapies involving correctors and potentiators to achieve significant clinical outcomes for F508del-CFTR underscores the fact that single agents like this compound, with their inherent limitations in fully correcting all aspects of the protein defect and potentially sub-optimal pharmacological characteristics, are insufficient as standalone treatments. nih.govresearchgate.net
Future Directions and Research Implications of Vrt 325 Studies
Continued Exploration of VRT-325's Precise Molecular Binding Sites and Allosteric Modulation
Despite being well-studied, the exact binding site(s) of this compound on CFTR are not yet entirely resolved. nih.gov Initial studies suggested NBD1 as the primary target. researchgate.netmdpi.comacs.org However, subsequent research indicates that this compound may facilitate interactions between NBD1 and the membrane-spanning domains (MSDs), improving their stability and cooperative function. researchgate.netmdpi.com Studies using truncation mutants have shown that this compound specifically increases the expression and stability of the N-terminal half of F508del-CFTR, which includes the MSD1 and NBD1 domains. mdpi.com Further biophysical studies are needed to precisely map the binding site(s) and understand how this compound allosterically modulates CFTR conformation and activity. nih.gov Understanding these interactions at a molecular level is crucial for rational drug design. frontiersin.orgnih.gov
Deeper Understanding of its Broad Protein Folding Modulatory Capacity
This compound's ability to improve the trafficking of other membrane proteins, such as P-gp and hERG folding mutants, suggests a broader protein folding modulatory capacity beyond just CFTR. frontiersin.orgnih.govresearchgate.netcambridge.org Research into the mechanisms underlying this broader effect could reveal common principles of pharmacological chaperoning for misfolded membrane proteins. Studies using truncation mutants of CFTR and P-gp have indicated that this compound can promote the folding of transmembrane domains alone, suggesting a mechanism involving the proper insertion and orientation of these segments. researchgate.net This non-specificity, while potentially limiting for CFTR-specific therapy, makes this compound a valuable tool for investigating general mechanisms of protein folding and quality control in the endoplasmic reticulum. researchgate.netacs.orgnih.gov
Utilization of this compound as a Tool Compound in CFTR Structure-Function Studies
This compound serves as a valuable tool compound for probing CFTR structure and function. acs.orgnih.gov Its ability to directly interact with F508del-CFTR and partially correct its intrinsic folding by stabilizing individual domains and inter-domain interfaces allows researchers to study the consequences of specific conformational changes. frontiersin.orgnih.gov Limited proteolysis studies, for instance, have shown that this compound can partially restore compactness in NBD1 of F508del-CFTR. researchgate.netnih.govcalonmedical.com By using this compound in conjunction with other correctors or genetic modifications, researchers can gain a deeper understanding of the complex folding pathway of CFTR and identify critical steps amenable to therapeutic intervention. nih.govcalonmedical.comportlandpress.com
Contributions to Rational Design of Next-Generation Multi-Targeting CFTR Modulators
The insights gained from studying this compound contribute to the rational design of more efficacious CFTR modulators. frontiersin.orgrsc.orgnih.govmdpi.comresearchgate.net this compound was an early corrector that demonstrated the principle of direct interaction with F508del-CFTR to promote trafficking. frontiersin.orgnih.gov While its efficacy is limited, its study has informed the development of subsequent correctors, including VX-809 (lumacaftor), which was a result of medicinal chemistry optimization based on hits from screens that identified compounds like this compound. mdpi.comresearchgate.netfrontiersin.org Understanding why this compound only achieves partial correction, such as its failure to fully restore inter-domain interactions or its effect on channel gating at higher concentrations, is crucial for designing next-generation correctors that can address multiple defects in F508del-CFTR. frontiersin.orgresearchgate.netnih.govnih.govnih.gov The concept of combination therapy, where multiple correctors targeting different sites or mechanisms are used together, has shown greater efficacy than single compounds, a strategy supported by studies using this compound in combination with other correctors. nih.govcalonmedical.comportlandpress.com
Insights into Pharmacological Chaperoning for Other Conformational Diseases
As a pharmacological chaperone that influences the folding and trafficking of misfolded proteins, research on this compound has broader implications for other conformational diseases caused by protein misfolding. cambridge.orgnih.gov By elucidating how this compound interacts with and stabilizes misfolded CFTR and other proteins, researchers can potentially identify common mechanisms and structural features that can be targeted by pharmacological chaperones for other conditions. The success and limitations of this compound in correcting F508del-CFTR provide valuable lessons for the development of chaperoning strategies for a range of protein misfolding disorders. cambridge.orgnih.gov
Q & A
Q. What is the primary mechanism by which VRT-325 corrects ΔF508-CFTR processing defects?
this compound acts as a CFTR corrector by addressing the folding defect in ΔF508-CFTR during biosynthesis, enabling its trafficking from the endoplasmic reticulum to the cell membrane. This is achieved through direct interaction with the mutant protein, promoting its structural stabilization and subsequent integration into secretory vesicles. Efficacy is validated using polarized human bronchial epithelial (HBE) cells and fluorescence-based trafficking assays .
Q. Which experimental models are used to evaluate this compound's efficacy in restoring CFTR function?
Key models include:
Q. How is the efficacy of this compound quantified in vitro?
Metrics include:
- Maturation efficiency : Western blot analysis of Band C (mature CFTR) expression .
- Functional rescue : Short-circuit current (Isc) measurements in HBE cells .
- Phagosomal targeting : Flow cytometry to assess ΔF508-CFTR incorporation into phagosomes .
Advanced Research Questions
Q. How do researchers analyze additive/synergistic effects of this compound with other correctors (e.g., Corr-4a, VX-809)?
Studies combine this compound with compounds targeting distinct CFTR correction pathways (e.g., VX-809 for ER retention, Corr-4a for chaperone modulation). Additivity is tested via:
Q. What methodological challenges arise when quantifying ΔF508-CFTR rescue by this compound?
Key challenges include:
- Cell model variability : Primary HBE cells show donor-dependent responses, requiring normalization to wild-type controls .
- Off-target effects : this compound may inhibit ATP binding in rescued CFTR, complicating functional readouts .
- Temporal dynamics : Optimal incubation periods (24–48 hours) must balance correction efficacy with cytotoxicity risks .
Q. How does Pseudomonas aeruginosa infection impact this compound's ability to rescue ΔF508-CFTR?
P. aeruginosa exoproducts (e.g., PsaDM) impair this compound-mediated CFTR maturation and function. Researchers use co-culture models of CFBE-ΔF508 cells and bacterial supernatants to quantify:
- Reductions in Band C expression via Western blot .
- Diminished Isc responses in infected vs. uninfected cells .
Q. What evidence supports this compound's specificity for CFTR over other ion channels (e.g., NaV1.1)?
ELISA-based surface expression assays in HEK-293 cells expressing NaV1.1 mutants (e.g., R1648C) confirm no significant effect of this compound, highlighting its CFTR-specific mechanism .
Methodological Recommendations
- For trafficking studies : Combine flow cytometry (surface CFTR quantification) with confocal microscopy to validate subcellular localization .
- For functional assays : Use Ussing chambers with CFTRinh-172 to isolate CFTR-dependent currents .
- For data contradictions : Employ orthogonal assays (e.g., biochemical maturation + functional rescue) to reconcile discrepancies between CFTR expression and activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
